molecular formula C30H24N2 B081594 1,4-Benzenediamine, N,N,N',N'-tetraphenyl- CAS No. 14118-16-2

1,4-Benzenediamine, N,N,N',N'-tetraphenyl-

Cat. No. B081594
CAS RN: 14118-16-2
M. Wt: 412.5 g/mol
InChI Key: JPDUPGAVXNALOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N,N',N'-tetraphenyl-1,4-phenylenediamine involves the preparation of aromatic dibromide precursors followed by coupling reactions. A notable example includes the synthesis of a conjugated polymer using Suzuki coupling, demonstrating the compound's versatility in polymer chemistry (Chen et al., 2010).

Molecular Structure Analysis

The molecular and supramolecular geometries of derivatives of 1,4-benzenediamine are significantly influenced by substituents, leading to diverse geometrical shapes and aggregation properties in crystal structures (Rajput et al., 2007).

Scientific Research Applications

Application in Polymer Particles Preparation and Adsorption Properties

  • Summary of the Application : The compound is used in the preparation of polymer particles, which are then used for the adsorption of pollutants from wastewater .
  • Methods of Application or Experimental Procedures : Two polymer particles were prepared by the reaction of N,N,N’,N’-tetrakis(4-aminophenyl)-1,4-benzenediamine, 4,4-biphenyldialdehyde, and isophthalaldehyde. The particles were characterized using Scanning Electron Microscopy (SEM), Fourier Transform Infrared Spectroscopy (FTIR), and X-Ray Diffraction (XRD) .
  • Results or Outcomes : The removal rates of methylene blue wastewater were 74% for polymer A and 68% for polymer B. After photo-catalytic treatment, the removal rates increased to 84% for polymer A and 74% for polymer B .

Application in Direct Crystallization of Diamine Radical Cations

  • Summary of the Application : The compound is used in the direct synthesis of diamine radical cations in crystalline form through oxidation of triphenylamine followed by the formation of a novel C-N bond .
  • Methods of Application or Experimental Procedures : The reaction of triphenylamine with TiCl4, TiBr4, or SnCl4 leads to the formation of two products (the radical cations of N,N,N’,N’-tetraphenyl-1,4-benzenediamine or N,N,N’,N’-tetraphenylbenzidine) depending on the oxidizing agent used . The radical species are characterized by single-crystal X-Ray diffraction, electron paramagnetic resonance spectroscopy, and optical spectroscopy .
  • Results or Outcomes : The study demonstrated the capture of radical cations of diamines in crystalline form in one step starting with neutral triphenylamine .

Application in Triazine-based Conjugated Microporous Polymers

  • Summary of the Application : The compound is used in the construction of triazine-based conjugated microporous polymers .
  • Results or Outcomes : The polymers are used for high iodine capture and fluorescence sensing of o-nitrophenol .

Application in Crystal Structure Analysis

  • Summary of the Application : The compound is used in the analysis of crystal structures .
  • Results or Outcomes : The crystal structure of N,N,N’,N’-tetraphenyl-1,4-benzenediamine was published on April 1, 2005 in the journal Zeitschrift für Kristallographie - New Crystal Structures .

properties

IUPAC Name

1-N,1-N,4-N,4-N-tetraphenylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N2/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)29-21-23-30(24-22-29)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDUPGAVXNALOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065708
Record name 1,4-Benzenediamine, N,N,N',N'-tetraphenyl-
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Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Benzenediamine, N,N,N',N'-tetraphenyl-

CAS RN

14118-16-2
Record name N1,N1,N4,N4-Tetraphenyl-1,4-benzenediamine
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Record name 1,4-Benzenediamine, N1,N1,N4,N4-tetraphenyl-
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Record name 1,4-Benzenediamine, N1,N1,N4,N4-tetraphenyl-
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Record name 1,4-Benzenediamine, N,N,N',N'-tetraphenyl-
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Record name 1,4-Benzenediamine, N1,N1,N4,N4-tetraphenyl-
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Synthesis routes and methods

Procedure details

41.4 g of N,N′-diphenyl-p-phenylenediamine, 66 g of iodobenzene, 100 ml of nitrobenzene, 45 g of K2CO3, 10.8 g of copper powder, and I2 (trace) were put in a four-neck flask of 300-milliliter volume, and were refluxed gently over 24 hours by stirring the same while removing generated water by reflux. Subsequently, steam distillation was carried out, and when a distillate no longer came out, residues were filtered out after cooling, washed with water, and extracted using toluene. After removing toluene by distillation, ethanol was added to the residues, and the mixture was filtered. Recrystallization was carried out using a solvent of toluene and ethanol (toluene:ethanol=4:1 (by volume)), whereby 36.5 g of N,N,N′,N′-tetraphenyl-p-phenylenediamine was obtained. It had a melting point of 200° C. to 202° C.
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step One
Name
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Roy, JH Walton, JC Fettinger… - Chemistry–A European …, 2022 - Wiley Online Library
Direct synthesis of diamine radical cations in crystalline form proceeding through oxidation of triphenylamine followed by the formation of a new C−N bond is reported. Although the …

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